REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[Cl:7][c:8]1[n:9][c:10]([Cl:18])[cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12.[K+:6]>>[CH3:1][C:2]([CH3:3])([O:4][c:8]1[n:9][c:10]([Cl:18])[cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12)[CH3:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc2ccccc2c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(C)Oc1nc(Cl)cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |